9H-Purin-6-amine, 9-hydroxy-8-methyl-
Overview
Description
9H-Purin-6-amine, 9-hydroxy-8-methyl- is a chemical compound with the molecular formula C6H7N5O and a molecular weight of 165.15 g/mol . This compound belongs to the purine family, which are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. Purines are essential components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes.
Preparation Methods
The synthesis of 9H-Purin-6-amine, 9-hydroxy-8-methyl- can be achieved through various synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to form the desired compound. The reaction conditions typically include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
9H-Purin-6-amine, 9-hydroxy-8-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted purine compounds .
Scientific Research Applications
9H-Purin-6-amine, 9-hydroxy-8-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it plays a role in studying nucleic acid interactions and enzyme mechanisms. In medicine, it is investigated for its potential therapeutic effects, including its role in modulating cellular processes and signaling pathways. Additionally, this compound has industrial applications, such as in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 9-hydroxy-8-methyl- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
9H-Purin-6-amine, 9-hydroxy-8-methyl- can be compared with other similar compounds, such as 6-aminopurines and other purine derivatives. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example, 6-aminopurines are known for their role in nucleic acid synthesis and regulation, while other purine derivatives may have unique properties and uses in different scientific fields .
Properties
IUPAC Name |
9-hydroxy-8-methylpurin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-3-10-4-5(7)8-2-9-6(4)11(3)12/h2,12H,1H3,(H2,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQRWWYESDFUCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=CN=C2N1O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493618 | |
Record name | 6-Amino-8-methyl-9H-purin-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61193-38-2 | |
Record name | 6-Amino-8-methyl-9H-purin-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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